molecular formula C19H28N2O5S B4610071 5-(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-5-OXOPENTANOIC ACID

5-(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-5-OXOPENTANOIC ACID

Cat. No.: B4610071
M. Wt: 396.5 g/mol
InChI Key: YIOBSVNRGOGGBC-UHFFFAOYSA-N
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Description

5-(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-5-OXOPENTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a sec-butyl group, a phenylsulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-5-OXOPENTANOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the sec-butyl phenyl sulfone: This can be achieved through the sulfonation of sec-butyl benzene using sulfur trioxide or chlorosulfonic acid.

    Piperazine ring formation: The piperazine ring can be synthesized via the reaction of ethylenediamine with dihaloalkanes.

    Coupling reactions: The final step involves coupling the sulfone and piperazine intermediates under controlled conditions, often using catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-5-OXOPENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

5-(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-5-OXOPENTANOIC ACID has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating enzyme inhibition and receptor binding.

    Industrial Applications: It serves as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site, preventing substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(SEC-BUTYL)PHENYL SULFONE: Similar structure but lacks the piperazine ring.

    PIPERAZINE DERIVATIVES: Compounds with similar piperazine rings but different substituents.

Uniqueness

5-(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-5-OXOPENTANOIC ACID is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in medicinal and industrial chemistry.

Properties

IUPAC Name

5-[4-(4-butan-2-ylphenyl)sulfonylpiperazin-1-yl]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S/c1-3-15(2)16-7-9-17(10-8-16)27(25,26)21-13-11-20(12-14-21)18(22)5-4-6-19(23)24/h7-10,15H,3-6,11-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOBSVNRGOGGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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